

# C105SR's potency compared to other known cyclophilin inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C105SR    |           |
| Cat. No.:            | B12386182 | Get Quote |

# C105SR: A Comparative Analysis of a Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor, C105SR, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV), and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP) and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

### **Potency Comparison of Cyclophilin Inhibitors**

The following table summarizes the available quantitative data on the potency of **C105SR** and other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of CypD, a key mitochondrial protein implicated in cell death pathways.



| Inhibitor                           | Target/Assay         | IC50 / K0.5 (nM) | Source |
|-------------------------------------|----------------------|------------------|--------|
| C105SR                              | mPTP Opening         | 5                | [1]    |
| Ca2+-induced Mitochondrial Swelling | 9 ± 1                | [2]              |        |
| C105 (parent compound of C105SR)    | CypD PPlase Activity | 100 ± 20         | [2]    |
| Cyclosporin A (CsA)                 | CypD PPlase Activity | 20 ± 3           | [2]    |
| Ca2+-induced Mitochondrial Swelling | 50 ± 10              | [2]              |        |
| Alisporivir (ALV)                   | CypD PPlase Activity | 30 ± 5           | [2]    |
| Ca2+-induced Mitochondrial Swelling | 50 ± 20              | [2]              |        |
| Sanglifehrin A (SfA)                | CypD PPlase Activity | 2                | [3][4] |

Note: The IC50 value for the CypD PPlase activity of **C105SR** is for its parent compound, C105. **C105SR** is the more active SR diastereoisomer of C105 and has shown superior mitoprotective properties.[2][5]

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.





CypD-Mediated Mitochondrial Permeability Transition Pore (mPTP) Opening Pathway

### Click to download full resolution via product page

Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the inhibitory action of **C105SR**.





Click to download full resolution via product page

Caption: General experimental workflow for determining PPIase inhibitory activity.



# Detailed Experimental Protocols Cyclophilin D Peptidyl-Prolyl Isomerase (PPlase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.

#### Materials:

- Recombinant human Cyclophilin D (CypD)
- α-Chymotrypsin
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
- Test inhibitors (C105SR, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 390 nm

### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of recombinant human CypD in assay buffer.
  - $\circ$  Prepare a stock solution of  $\alpha$ -chymotrypsin in 1 mM HCl.
  - Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470 mM LiCl.
  - Prepare serial dilutions of the test inhibitors in the assay buffer.
- Assay Protocol:



- o In a 96-well plate, add the assay buffer.
- Add the desired concentration of the test inhibitor to the respective wells.
- Add the CypD solution to all wells except the negative control.
- $\circ$  Add the  $\alpha$ -chymotrypsin solution to all wells.
- Pre-incubate the plate at 10°C for 10 minutes.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes using a spectrophotometer.
- Data Analysis:
  - Calculate the initial rate of the reaction (V<sub>0</sub>) from the linear portion of the absorbance versus time curve.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC50 value by fitting the data to a dose-response curve.

# Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM)

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore opens.[5]

#### Materials:

- Hepatocytes or other suitable cell line
- Calcein-AM
- Cobalt (II) Chloride (CoCl<sub>2</sub>)



- Ionomycin (as a positive control for mPTP opening)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope or plate reader
- Test inhibitors (C105SR, CsA, ALV)

#### Procedure:

- Cell Preparation and Staining:
  - Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence imaging.
  - Wash the cells with HBSS.
  - Load the cells with Calcein-AM (typically 1 μM) in HBSS for 30 minutes at 37°C.
  - Wash the cells twice with HBSS to remove excess Calcein-AM.
- Inhibitor Treatment and mPTP Induction:
  - Incubate the cells with various concentrations of the test inhibitors for a specified period.
  - Add CoCl<sub>2</sub> (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence, leaving the mitochondrial calcein fluorescent.
  - Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia followed by reoxygenation).
- Fluorescence Measurement and Analysis:
  - Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).



- A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl<sub>2</sub> to enter and quench the calcein.
- Quantify the rate of fluorescence decay for each condition.
- Calculate the percentage of mPTP opening inhibition by the test compounds compared to the untreated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of **C105SR**'s potency and the experimental context for its evaluation. Further research and direct comparative studies will continue to elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.staffs.ac.uk [eprints.staffs.ac.uk]
- 4. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C105SR's potency compared to other known cyclophilin inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12386182#c105sr-s-potency-compared-to-other-known-cyclophilin-inhibitors]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com